molecular formula C11H14O5 B8129982 Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate

Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate

Cat. No.: B8129982
M. Wt: 226.23 g/mol
InChI Key: LWYCSKITBKLXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methoxyethoxy group and a hydroxyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate typically involves the esterification of 5-hydroxy-2-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors, higher purity reagents, and more efficient catalysts to streamline the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and methoxyethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 5-hydroxy-2-methoxybenzoate: Lacks the methoxyethoxy group, which can affect its solubility and reactivity.

    Methyl 2-hydroxy-5-methoxybenzoate: Differently positioned hydroxyl and methoxy groups, leading to variations in chemical behavior and applications.

    Methyl 5-hydroxy-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxyethoxy group, impacting its physical and chemical properties.

Uniqueness: Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate is unique due to the presence of both a hydroxyl group and a methoxyethoxy group, which confer distinct chemical properties and potential applications compared to its analogs. This combination of functional groups can enhance its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-5-6-16-10-4-3-8(12)7-9(10)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYCSKITBKLXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.